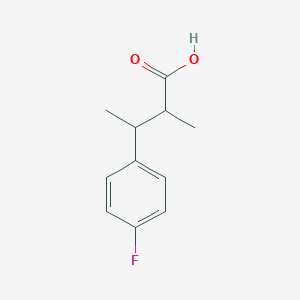

3-(4-Fluorophenyl)-2-methylbutanoic acid

Description

Fluorine-containing organic compounds have garnered considerable attention in various scientific domains due to the unique properties imparted by the fluorine atom. The high electronegativity, small size, and the strength of the carbon-fluorine bond significantly influence the chemical, physical, and biological characteristics of a molecule. These properties often lead to enhanced metabolic stability, increased lipophilicity, and altered acidity or basicity, making fluorinated compounds valuable in medicinal chemistry and materials science. 3-(4-Fluorophenyl)-2-methylbutanoic acid serves as a pertinent example of this class, embodying the structural motifs that are of interest for further investigation and potential applications.

The synthesis of aryl-substituted carboxylic acids, including butanoic acid derivatives, has historically presented notable challenges for organic chemists. Key difficulties have included achieving regioselectivity in the introduction of the aryl group, controlling stereochemistry at adjacent chiral centers, and the development of efficient carbon-carbon bond-forming reactions. Traditional methods often required multi-step sequences with harsh reaction conditions. However, the advent of modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, has provided more efficient and selective routes to these valuable compounds. Despite these advancements, the synthesis of specific stereoisomers of polysubstituted aryl-alkanoic acids remains an active area of research, driven by the demand for enantiomerically pure compounds in various fields.

Detailed Research Findings

Research into this compound and its analogs has provided valuable data regarding its synthesis and stereochemical properties. A significant area of investigation has been the enzymatic resolution of related racemic mixtures to obtain enantiomerically pure forms.

A study on the hydrolase-catalyzed kinetic resolution of a closely related compound, ethyl 3-(4-fluorophenyl)-2-methylpropanoate, has shed light on effective methods for separating stereoisomers. In this research, the hydrolysis of the racemic ethyl ester using esterases and hydrolases resulted in the formation of the (S)-carboxylic acid and the unreacted (R)-ester with high enantiomeric purity. researchgate.netmdpi.comresearchgate.net This enzymatic approach is a powerful tool for accessing individual enantiomers, which are crucial for stereospecific studies.

The characterization of the resulting enantiomers of the related 3-(4-fluorophenyl)-2-methylpropanoic acid has been thoroughly conducted, and the data provides a strong reference for the expected spectral properties of this compound's stereoisomers.

Below are interactive data tables summarizing the key properties and spectral data for the enantiomers of the closely related 3-(4-fluorophenyl)-2-methylpropanoic acid, which serve as a valuable reference point.

Physicochemical Properties of 3-(4-Fluorophenyl)-2-methylpropanoic Acid Enantiomers

| Property | (R)-enantiomer | (S)-enantiomer |

|---|---|---|

| Appearance | Pale yellow oil | Pale yellow oil |

| Yield | 97% | 97% |

| Specific Rotation ([α]D20) | -27.1 (c = 0.5, CH3OH) | +27.2 (c = 0.5, CH3OH) |

| Enantiomeric Excess (ee) | 99% | 94% |

NMR Spectroscopic Data for 3-(4-fluorophenyl)-2-methylpropanoic Acid Enantiomers (in CDCl3)

| Nucleus | Chemical Shift (δ) for (R)-enantiomer | Chemical Shift (δ) for (S)-enantiomer |

|---|---|---|

| ¹H NMR (CH₃) | 1.19 (d, J = 6.7 Hz, 3H) | 1.19 (d, J = 6.7 Hz, 3H) |

| ¹H NMR (CH₂) | 2.73 (m, 2H) | 2.73 (m, 2H) |

| ¹H NMR (CH) | 3.02 (1H) | 3.02 (1H) |

| ¹H NMR (Ar-H) | 6.97–7.14 (m, 4H) | 6.97–7.14 (m, 4H) |

| ¹⁹F NMR | -117.24 | -117.67 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(8(2)11(13)14)9-3-5-10(12)6-4-9/h3-8H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHOABNDOPVMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1490400-07-1 | |

| Record name | 3-(4-fluorophenyl)-2-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Fluorophenyl 2 Methylbutanoic Acid

Stereoselective Approaches to 3-(4-Fluorophenyl)-2-methylbutanoic acid Synthesis

Stereoselective synthesis is crucial for obtaining enantiomerically pure forms of this compound. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.

Asymmetric catalytic hydrogenation is a powerful tool for the synthesis of chiral compounds. This approach typically involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor, such as (E/Z)-3-(4-fluorophenyl)-2-methylbut-2-enoic acid, in the presence of a chiral metal catalyst.

Ruthenium-based catalysts are frequently employed for the asymmetric hydrogenation of unsaturated carboxylic acids. The success of these reactions heavily relies on the design of the chiral ligands that coordinate to the ruthenium center. These ligands create a chiral environment around the metal, directing the hydrogenation to one face of the substrate, thus inducing enantioselectivity.

Prominent classes of chiral ligands for ruthenium-catalyzed asymmetric hydrogenation include those based on phosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives. The chirality of these ligands stems from their atropisomeric biaryl backbone, which forces the phenyl groups on the phosphorus atoms into a specific spatial arrangement. Another effective class of ligands is the RuPHOX-Ru platform, which has demonstrated high efficiency in the asymmetric hydrogenation of various α-substituted acrylic acids. nih.gov The optimization of these ligands often involves modifying the substituents on the phosphine (B1218219) groups or the backbone of the ligand to fine-tune the steric and electronic properties of the catalyst, thereby maximizing enantioselectivity and catalytic activity.

Table 1: Examples of Chiral Ligands for Ruthenium-Catalyzed Asymmetric Hydrogenation

| Ligand Family | Key Structural Feature | Typical Substrates |

| BINAP | Atropisomeric biaryl phosphine | α,β-Unsaturated carboxylic acids, ketones |

| RuPHOX | Phosphino-oxazoline | α-Substituted acrylic acids |

| P-Phos | Dipyridylphosphine | α,β-Unsaturated carboxylic acids |

The control of enantioselectivity in the hydrogenation of the precursor to this compound is a multifactorial issue. The choice of the chiral ligand is paramount. For instance, (R)-BINAP and (S)-BINAP will lead to the formation of opposite enantiomers of the product.

Reaction conditions also play a critical role. These include temperature, hydrogen pressure, and the choice of solvent. The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the enantiomeric excess (ee) of the product. For the hydrogenation of α,β-unsaturated carboxylic acids, polar solvents are often preferred. researchgate.net The substrate itself can interact with the catalyst through ion-pairing between the carboxylate group and the metal center, which can enhance the rigidity of the transition state and lead to higher enantioselectivity. nih.gov

Table 2: Factors Influencing Enantioselectivity in Asymmetric Hydrogenation

| Factor | Influence on Enantioselectivity |

| Chiral Ligand | Dictates the chiral environment and the absolute configuration of the product. |

| Temperature | Lower temperatures generally lead to higher enantioselectivity. |

| Hydrogen Pressure | Can affect the rate and selectivity of the reaction. |

| Solvent | Influences the solubility and conformation of the catalyst-substrate complex. |

| Additives | Can act as co-catalysts or modifiers to improve enantioselectivity. |

Diastereoselective strategies often employ chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is a temporary chiral group that is attached to the substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed.

For the synthesis of precursors to this compound, a chiral auxiliary, such as a derivative of (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary), could be employed. researchgate.net For instance, a chiral N-tert-butanesulfinylimine could be prepared and then reacted with an appropriate nucleophile in a diastereoselective manner. The resulting product, now containing the desired stereochemistry, can be further elaborated, and the chiral auxiliary can be cleaved to yield the desired chiral precursor. The facial selectivity of the nucleophilic addition is controlled by the sterically demanding tert-butylsulfinyl group. researchgate.net

Enzymes, particularly hydrolases like lipases, are powerful tools for the synthesis of chiral compounds due to their high stereoselectivity. One common approach is the kinetic resolution of a racemic mixture.

In the context of synthesizing analogs of this compound, research has demonstrated the successful enzymatic deracemization of fluorinated arylcarboxylic acids. researchgate.net For example, the hydrolase-catalyzed kinetic resolution of racemic 3-(4-fluorophenyl)-2-methylpropanoic acid esters has been achieved. researchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers, both with high enantiomeric purity. researchgate.net The choice of enzyme and reaction conditions, such as solvent and acyl donor, are critical for achieving high enantioselectivity and conversion. researchgate.net

Table 3: Enzyme-Mediated Resolution of a 3-(4-Fluorophenyl)-2-methylpropanoic acid analog

| Substrate | Enzyme | Product 1 (Acid) | Product 2 (Ester) | Enantiomeric Excess (ee) |

| Racemic ethyl 3-(4-fluorophenyl)-2-methylpropanoate | Hydrolase | (S)-3-(4-fluorophenyl)-2-methylpropanoic acid | (R)-ethyl 3-(4-fluorophenyl)-2-methylpropanoate | High |

Asymmetric Catalytic Hydrogenation Routes for this compound

Multi-Step Linear Synthesis of this compound

A multi-step linear synthesis provides a classical and often scalable approach to complex molecules like this compound. Such a synthesis would involve a sequence of reactions to build the carbon skeleton and introduce the required functional groups. While a specific multi-step synthesis for the target molecule is not detailed in the provided search results, a plausible route can be constructed based on established organic chemistry principles and syntheses of similar compounds.

A potential synthetic route could commence with a Grignard reaction between 4-fluorobenzylmagnesium bromide and propionaldehyde (B47417) to form 1-(4-fluorophenyl)butan-2-ol. Subsequent oxidation of the secondary alcohol would yield 1-(4-fluorophenyl)butan-2-one. This ketone could then be subjected to a reaction sequence to introduce the methyl group at the α-position and convert the ketone to a carboxylic acid. One possible method would be the formation of an enolate followed by methylation, and then a haloform reaction or a similar oxidative cleavage to afford the desired carboxylic acid. Each step in this sequence would require careful optimization of reaction conditions to ensure high yields and purity of the intermediates.

Carbon-Carbon Bond Formation Reactions in the Butanoic Acid Backbone

One common strategy involves the alkylation of enolates derived from propanoic acid equivalents. For instance, using a chiral auxiliary, such as a pseudoephedrine amide, allows for highly diastereoselective alkylation. The chiral auxiliary directs the approach of the electrophile, leading to the formation of a single diastereomer. Subsequent hydrolysis of the auxiliary yields the enantiomerically enriched carboxylic acid.

Another approach is the conjugate addition of an organometallic reagent to an α,β-unsaturated ester. For example, the Michael addition of a methylcuprate to an ethyl cinnamate (B1238496) derivative bearing the 4-fluorophenyl group would establish the 2,3-disubstituted butanoate skeleton. The stereochemistry of this addition can be controlled through the use of chiral ligands or auxiliaries.

Aldol-type reactions also provide a viable route. The condensation of a propionaldehyde derivative with a ketene (B1206846) silyl (B83357) acetal, followed by reduction and oxidation, can construct the desired carbon backbone. The stereochemical outcome of the aldol (B89426) reaction can be influenced by the choice of catalyst and reaction conditions.

A multi-step synthesis for the analogous compound, 2-(4-chlorophenyl)-3-methylbutyric acid, has been detailed in the patent literature, which illustrates a linear approach to building the molecule. This process involves an initial aldol condensation, followed by a series of hydrogenation, dehydration, hydroformylation, and oxidation steps to yield the final product.

Table 1: Multi-step Synthesis of the Analogous 2-(4-chlorophenyl)-3-methylbutyric acid

| Step | Reaction | Reagents and Conditions | Yield |

|---|---|---|---|

| 1 | Aldol Condensation | 4-chlorobenzaldehyde, propionaldehyde, NaOH, 10-40°C | ~90% |

| 2 | Hydrogenation | Hydrogen, Nickel catalyst, 80-120°C, 10 MPa | >95% conversion |

| 3 | Dehydration | Aluminum oxide catalyst, vapor phase, 280-340°C | >65% (of desired isomer) |

| 4 | Hydroformylation | Carbon monoxide, hydrogen, Rhodium catalyst, 15-30 MPa | Nearly complete conversion |

| 5 | Oxidation | Air, Cobalt salt catalyst, 40-80°C | High |

Introduction of the 4-Fluorophenyl Moiety

Grignard Reactions: A common and powerful method for forming carbon-carbon bonds is the Grignard reaction. beilstein-journals.orgyoutube.com In this context, a Grignard reagent, such as 4-fluorophenylmagnesium bromide, can act as a nucleophile. This reagent can be added to an electrophilic carbon atom in a precursor molecule. For example, the reaction of 4-fluorophenylmagnesium bromide with a suitable aldehyde or ketone, followed by further functional group manipulations, can incorporate the desired aromatic ring. The high reactivity of Grignard reagents necessitates the use of anhydrous conditions and protection of any acidic functional groups. beilstein-journals.orgyoutube.com

Suzuki Coupling: The palladium-catalyzed Suzuki coupling is another versatile method for creating carbon-carbon bonds, particularly for attaching aryl groups. researchgate.netnih.gov This reaction typically involves the coupling of an organoboron compound, such as 4-fluorophenylboronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netnih.gov The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it an attractive option for complex molecule synthesis. researchgate.net For the synthesis of this compound, a precursor containing a suitable leaving group (e.g., a bromine or iodine atom) at the desired position could be coupled with 4-fluorophenylboronic acid.

Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol/Water | Reflux |

| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 80-100°C |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100°C |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-110°C |

Convergent Synthesis Strategies for this compound

For this compound, a convergent approach could involve the synthesis of two key fragments: a chiral building block containing the 2-methylbutanoic acid core and a 4-fluorophenyl-containing fragment. For example, a chiral epoxide derived from 2-methylbut-1-ene could be one fragment. The other fragment could be an organometallic reagent derived from 1-bromo-4-fluorobenzene. The coupling of these two fragments, for instance, through a cuprate-mediated epoxide opening, would assemble the main carbon skeleton in a single step with good stereocontrol. Subsequent oxidation of the resulting alcohol would then furnish the target carboxylic acid.

The use of biocatalysis can also play a role in convergent synthesis strategies. nih.gov Enzymes can be used to prepare chiral building blocks with high enantiopurity, which can then be used in subsequent coupling reactions. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of pharmaceuticals is of growing importance to minimize the environmental impact of chemical manufacturing. researchgate.netresearchgate.net These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and energy efficiency. researchgate.netresearchgate.netorgsyn.org

Alternative Solvents: The choice of solvent is a key consideration in green chemistry. Traditional volatile organic solvents can be replaced with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. For reactions like the Suzuki coupling, protocols in aqueous media have been developed.

Catalysis: The use of catalytic reagents, rather than stoichiometric ones, is a cornerstone of green chemistry as it reduces waste. orgsyn.org This includes the use of highly efficient transition metal catalysts for cross-coupling reactions, as well as the exploration of organocatalysis and biocatalysis. Biocatalysis, the use of enzymes to catalyze chemical reactions, is particularly attractive as enzymes often operate under mild conditions in aqueous environments and can exhibit high chemo-, regio-, and stereoselectivity. rsc.orgthe-innovation.org For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic ester precursor of the target acid.

Energy Efficiency: The use of energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgresearchgate.net Flow chemistry is another approach that can lead to improved energy efficiency and safety, particularly for large-scale production. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of byproducts.

Table 3: Green Chemistry Considerations in Synthesis

| Principle | Conventional Approach | Green Alternative |

|---|---|---|

| Solvent | Volatile organic solvents (e.g., Toluene, THF) | Water, bio-solvents, supercritical CO₂, solvent-free conditions |

| Catalysis | Stoichiometric reagents | Highly efficient metal catalysts, organocatalysts, biocatalysts (enzymes) |

| Energy | Conventional heating (oil baths) | Microwave irradiation, flow chemistry, reactions at ambient temperature |

| Starting Materials | Petroleum-based feedstocks | Renewable feedstocks (biomass-derived) |

| Waste | Formation of significant byproducts | High atom economy reactions, catalytic cycles, recycling of reagents |

Chemical Transformations and Reactivity Profiles of 3 4 Fluorophenyl 2 Methylbutanoic Acid

Derivatization Reactions of the Carboxylic Acid Moiety in 3-(4-Fluorophenyl)-2-methylbutanoic acid

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in the context of this compound, it serves as the primary site for derivatization.

Esterification: The conversion of this compound into its corresponding esters is a fundamental transformation. The most common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-controlled process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using the alcohol as the solvent (in large excess) or by removing the water formed during the reaction. masterorganicchemistry.com Enzymatic methods, utilizing lipases, can also be employed for esterification, often offering high enantioselectivity. researchgate.net

Amidation: The synthesis of amides from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is generally difficult and requires high temperatures. More commonly, the carboxylic acid is first activated. This can be achieved using coupling reagents or by converting the acid into a more reactive derivative, such as an acyl chloride or anhydride (B1165640), which then readily reacts with the amine to form the amide bond. libretexts.orgnih.gov

| Reaction Type | Reactant | Typical Reagents/Catalyst | Product |

|---|---|---|---|

| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methyl 3-(4-fluorophenyl)-2-methylbutanoate |

| Fischer Esterification | Ethanol | TsOH (catalytic) | Ethyl 3-(4-fluorophenyl)-2-methylbutanoate |

| Amidation (via acyl chloride) | Ammonia (NH₃) | 1. SOCl₂ 2. Excess NH₃ | 3-(4-Fluorophenyl)-2-methylbutanamide |

| Amidation (via acyl chloride) | Aniline | 1. (COCl)₂ 2. Aniline, Pyridine | 3-(4-Fluorophenyl)-N-phenyl-2-methylbutanamide |

Acyl Halides: Acyl halides, particularly acyl chlorides, are highly reactive intermediates synthesized directly from carboxylic acids. wikipedia.org They are valuable precursors for the synthesis of esters, amides, and anhydrides. libretexts.orglibretexts.org Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). libretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. libretexts.org Acyl fluorides can also be prepared using specialized fluorinating agents. researchgate.netorganic-chemistry.org

Anhydrides: Acid anhydrides of this compound can be synthesized through several routes. A common laboratory method involves the reaction of the corresponding acyl chloride with a carboxylate salt. libretexts.org Alternatively, symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often requiring strong dehydrating agents and heat. nih.gov For instance, refluxing a similar diacid in acetic anhydride has been shown to produce the corresponding cyclic anhydride. prepchem.com

| Target Derivative | Typical Reagents | General Reaction |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Acyl Chloride | Oxalyl chloride ((COCl)₂) | R-COOH + (COCl)₂ → R-COCl + CO + CO₂ + HCl |

| Acyl Bromide | Phosphorus tribromide (PBr₃) | 3 R-COOH + PBr₃ → 3 R-COBr + H₃PO₃ |

| Symmetrical Anhydride | Dehydrating agent (e.g., P₄O₁₀) | 2 R-COOH → (R-CO)₂O + H₂O |

Reactions Involving the Fluorophenyl Aromatic Ring of this compound

The 4-fluorophenyl group provides a site for modifying the aromatic core of the molecule through various substitution and coupling reactions.

Electrophilic aromatic substitution (EAS) allows for the introduction of new functional groups onto the benzene (B151609) ring. numberanalytics.com The regiochemical outcome of such reactions on the 4-fluorophenyl ring of the title compound is governed by the directing effects of the existing substituents: the fluorine atom and the alkyl side chain.

Fluorine: The fluorine atom is a deactivating substituent due to its high electronegativity (inductive effect), but it is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance. fiveable.me

Alkyl Group: The alkyl side chain is an activating group and an ortho, para-director.

In this compound, the alkyl group is at position 1 and the fluorine at position 4. The positions ortho to the alkyl group are 2 and 6, while the positions ortho to the fluorine are 3 and 5. Therefore, incoming electrophiles will be directed primarily to positions 2, 3, 5, and 6. The precise distribution of products will depend on the interplay between the electronic effects of both groups and steric hindrance from the bulky alkyl side chain. For example, nitration (using HNO₃/H₂SO₄) would be expected to yield a mixture of isomers, with substitution occurring at the positions activated by both groups. masterorganicchemistry.comlibretexts.org

| Reaction | Electrophile (E⁺) | Potential Substitution Positions | Notes on Selectivity |

|---|---|---|---|

| Nitration | NO₂⁺ | 2, 3, 5, 6 | Substitution at positions 3 and 5 is directed by fluorine; substitution at 2 and 6 is directed by the alkyl group. A mixture of products is expected. |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 2, 3, 5, 6 | Similar directing effects as nitration. Steric hindrance may disfavor substitution at positions 2 and 6. |

| Sulfonation | SO₃ | 2, 3, 5, 6 | The reaction is typically reversible and may be sterically sensitive. |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com However, the application of these reactions directly to the fluorophenyl moiety of this compound presents a challenge. The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making its activation in typical palladium-catalyzed cycles (like Suzuki or Heck reactions) difficult. beilstein-journals.org

Significant advances have been made in C-F bond activation, often employing nickel or palladium catalysts with specialized ligands under specific conditions. beilstein-journals.org These methods could potentially be applied to couple the fluorophenyl ring with various partners, such as boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling). beilstein-journals.orgnih.gov An alternative strategy would be to first introduce a more reactive halogen (e.g., bromine or iodine) onto the ring via electrophilic aromatic substitution, which would then readily participate in standard cross-coupling protocols.

Transformations at the Chiral Secondary Carbon Center of this compound

The structure of this compound, CH₃-CH(C₆H₄F)-CH(CH₃)-COOH, possesses two chiral centers at the C2 and C3 positions. The carbon at the C2 position, which is alpha to the carbonyl group, is particularly susceptible to reactions that proceed through an enol or enolate intermediate.

Under basic conditions, the alpha-proton on C2 can be abstracted to form a planar enolate. Subsequent reaction or protonation of this intermediate can occur from either face, potentially leading to racemization or epimerization at the C2 center. This reactivity allows for transformations such as alpha-halogenation or alkylation.

Furthermore, the stereochemistry of the molecule is crucial for its biological activity in many contexts. Enzymatic resolution is a powerful technique for separating enantiomers or diastereomers of such chiral carboxylic acids. mdpi.com Studies on similar compounds have shown that hydrolases can selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid in high enantiomeric purity. mdpi.com This highlights the importance of the chiral centers in molecular recognition by biological systems.

Stereoinversion Pathways

The stereocenter at the C2 position of this compound, being adjacent to a carbonyl group, is susceptible to epimerization or inversion under certain reaction conditions. The acidity of the α-proton and the ability to derivatize the carboxyl group are key factors in these transformations.

One common pathway for the racemization or inversion of α-chiral carboxylic acids involves the formation of an enol or enolate intermediate. msu.edulibretexts.org This process temporarily destroys the stereocenter, and upon reprotonation, a mixture of enantiomers can be formed.

Key Pathways for Stereoinversion:

Base-Catalyzed Enolization: Treatment with a strong base can deprotonate the α-carbon, leading to the formation of a planar enolate. Subsequent protonation of this intermediate can occur from either face, potentially leading to racemization.

Acid-Catalyzed Enolization: In the presence of a strong acid, the carbonyl oxygen can be protonated, which facilitates the formation of an enol. Tautomerization back to the keto form can result in the inversion of the stereocenter. msu.edu

Via Acyl Halide Intermediate: Conversion of the carboxylic acid to an acyl halide can enhance the rate of enolization. The Hell-Volhard-Zelinsky reaction, for instance, involves the α-halogenation of a carboxylic acid, which proceeds through an acyl halide intermediate and can affect the stereochemistry at the α-carbon. libretexts.org

| Method | General Reagents and Conditions | Intermediate | Outcome |

|---|---|---|---|

| Base-Catalyzed Deprotonation-Reprotonation | Strong, non-nucleophilic base (e.g., LDA, NaH) followed by a proton source. | Enolate | Potential for racemization. |

| Acid-Catalyzed Enolization | Strong acid (e.g., HBr, HCl) with heating. | Enol | Potential for racemization. |

| Nucleophilic Substitution (on a derivative) | 1. Conversion to α-halo acid (e.g., via Hell-Volhard-Zelinsky). 2. SN2 reaction with a nucleophile. | α-halo derivative | Inversion of configuration. |

Functional Group Interconversions Adjacent to the Stereocenter

The carboxylic acid functional group is a versatile handle for a wide range of chemical transformations. These interconversions allow for the synthesis of various derivatives, and the proximity of the stereocenter can influence the reaction pathways and product stereochemistry.

Common functional group interconversions for carboxylic acids include conversion to esters, amides, acid chlorides, and alcohols. britannica.comsolubilityofthings.com

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, known as Fischer esterification, would yield the corresponding ester. This reaction typically proceeds with retention of configuration at the α-carbon. masterorganicchemistry.com

Amide Formation: Direct reaction with an amine is generally inefficient. More commonly, the carboxylic acid is first activated, for example, by conversion to an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by the addition of an amine. These methods are generally designed to preserve the stereochemical integrity of the α-carbon.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 3-(4-Fluorophenyl)-2-methylpropan-1-ol. This transformation does not affect the stereocenter. britannica.comfiveable.me

Conversion to Acid Chloride: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acid chloride. britannica.com This derivative is a key intermediate for the synthesis of esters and amides under mild conditions that are less likely to cause epimerization.

| Transformation | Product Functional Group | General Reagents | Effect on Stereocenter |

|---|---|---|---|

| Esterification | Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Retention |

| Amide Formation | Amide | 1. SOCl₂ or DCC. 2. Amine. | Retention |

| Reduction | Primary Alcohol | LiAlH₄ then H₃O⁺ | Retention |

| Acid Chloride Formation | Acid Chloride | SOCl₂, (COCl)₂ | Retention |

Computational and Theoretical Investigations of 3 4 Fluorophenyl 2 Methylbutanoic Acid

Quantum Chemical Studies on Conformational Landscapes of 3-(4-Fluorophenyl)-2-methylbutanoic acid

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are the C-C bonds of the butanoic acid chain and the bond connecting the phenyl ring to the aliphatic chain.

A hypothetical conformational analysis would likely reveal several low-energy conformers. The stability of these conformers would be influenced by factors such as intramolecular hydrogen bonding involving the carboxylic acid group and steric hindrance between the bulky phenyl and methyl groups. The results of such a study could be presented in a table comparing the relative energies of the different stable conformers.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.2 |

Electronic Structure Analysis and Reactivity Prediction for this compound

The electronic structure of a molecule governs its reactivity. Computational methods can provide detailed information about the distribution of electrons within the molecule and identify regions that are susceptible to chemical attack.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilic character).

For this compound, the HOMO is expected to be localized on the electron-rich 4-fluorophenyl ring, while the LUMO is likely to be associated with the carboxylic acid group, particularly the carbonyl carbon. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity.

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. By calculating the energy profile of a reaction pathway, the activation energy can be determined, which is crucial for understanding the reaction rate.

For this compound, one could model reactions such as the deprotonation of the carboxylic acid or its esterification. The calculations would involve locating the transition state structure and calculating its energy relative to the reactants and products. This would provide a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations of this compound and its Interactions with Non-Biological Chemical Environments

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing insights into the dynamic processes and interactions.

In a non-biological chemical environment, such as an organic solvent, MD simulations of this compound could be used to study its solvation and diffusion properties. The simulations would model the interactions between the solute molecule and the surrounding solvent molecules, revealing information about the structure of the solvation shell and the dynamics of solute-solvent interactions. For example, one could investigate how the fluorophenyl group and the carboxylic acid group interact with polar and non-polar solvents, which would be important for understanding its solubility and partitioning behavior. These simulations can provide valuable data on how the molecule behaves in different chemical environments, which is essential for applications in materials science and chemical engineering.

Spectroscopic Characterization in Advanced Structural Elucidation of 3 4 Fluorophenyl 2 Methylbutanoic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of 3-(4-Fluorophenyl)-2-methylbutanoic acid

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra can confirm the molecular backbone. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine protons at C2 and C3, the C2-methyl protons, and the terminal methyl group of the ethyl substituent at C3. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carboxyl carbon, the aromatic carbons (with C-F coupling visible for the carbon directly bonded to fluorine and its neighbors), and the aliphatic carbons.

Because the molecule contains two chiral centers, it can exist as two pairs of enantiomers: (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R). While enantiomers are indistinguishable by standard NMR, diastereomers (e.g., the (2R,3R) vs. the (2R,3S) isomer) will produce distinct NMR spectra, with noticeable differences in chemical shifts and coupling constants.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents predicted data based on known chemical shift ranges for the functional groups present. Actual experimental values may vary.

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| COOH | 10.0 - 12.0 | 175 - 180 |

| C2-H | 2.6 - 2.9 | 45 - 50 |

| C3-H | 3.0 - 3.3 | 40 - 45 |

| C2-CH₃ | 1.1 - 1.3 | 15 - 20 |

| C4-H₂ | 1.4 - 1.7 | 25 - 30 |

| C5-H₃ | 0.8 - 1.0 | 10 - 15 |

| Aromatic C-H | 7.0 - 7.3 | 115 - 135 |

| Aromatic C-F | - | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-ipso | - | 130 - 135 (d) |

Chiral Derivatizing Agent (CDA) Applications

To distinguish between enantiomers using NMR, a chiral derivatizing agent (CDA) can be employed. A CDA is an enantiomerically pure reagent that reacts with the target molecule to form a pair of diastereomers, which are distinguishable by NMR. wikipedia.org For a carboxylic acid like this compound, enantiomerically pure chiral amines or alcohols are commonly used CDAs, forming diastereomeric amides or esters, respectively. nih.gov

The process involves reacting a racemic sample of this compound with a single enantiomer of a CDA, for instance, (S)-1-phenylethylamine. This reaction produces two diastereomeric amides: the (R)-acid/(S)-amine and the (S)-acid/(S)-amine diastereomers. The differing spatial arrangements of these new compounds lead to distinct chemical environments for the nuclei near the chiral centers. Consequently, protons that were chemically equivalent in the original enantiomers, such as the C2-H or C2-CH₃ protons, will exhibit separate signals in the ¹H NMR spectrum of the diastereomeric mixture. The integration ratio of these separated signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the determination of enantiomeric excess (ee). Novel CDAs, such as coumarin-based amines, have been shown to be reliable for determining the optical purity of chiral carboxylic acids. semanticscholar.org

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for confirming the atomic connectivity and elucidating the relative stereochemistry of the molecule.

Connectivity Analysis :

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between C2-H and both its adjacent C2-CH₃ protons and the C3-H proton. It would also show the coupling sequence from C3-H to the C4-H₂ protons and further to the C5-H₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons to their directly attached carbons, confirming which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular skeleton. For example, HMBC would show a correlation from the C2-CH₃ protons to both C2 and C3, and from the C2-H proton to the carboxyl carbon (C1).

Stereochemical Analysis :

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This is the primary method for determining the relative stereochemistry of the syn and anti diastereomers. An NOE correlation between the C2-H and C3-H protons would indicate that they are on the same side of the molecule in the dominant conformation, suggesting a syn relationship. The absence of this correlation, coupled with NOEs between C2-H and the C4 protons, would suggest an anti relationship. Such techniques are critical for distinguishing diastereomers. nih.gov

Advanced Mass Spectrometry Techniques in Mechanistic Studies Involving this compound

Mass spectrometry (MS) is a vital analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure. High-resolution mass spectrometry (HRMS) can determine the mass of this compound with high precision, allowing for the confirmation of its elemental formula, C₁₁H₁₃FO₂.

For mechanistic studies, tandem mass spectrometry (MS/MS) is particularly valuable. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated version) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal structural information. This fragmentation pattern serves as a molecular fingerprint and can be used to identify the compound in complex mixtures or to study its degradation or metabolic pathways.

The fragmentation of this compound would likely proceed through several key pathways, based on the analysis of similar structures like 3-phenylbutanoic acid and 4-phenylbutyric acid. researchgate.netnih.govnist.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound Note: This table presents predicted m/z (mass-to-charge ratio) values for likely fragments. Ionization method (e.g., ESI, EI) will influence the observed fragments.

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 196.09 | [M]⁺ | Molecular Ion |

| 151.08 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 123.07 | [C₈H₈F]⁺ | Cleavage of the C2-C3 bond |

| 109.04 | [C₇H₆F]⁺ | Fluorotropylium ion, a common fragment for fluorobenzyl moieties |

| 96.03 | [C₆H₅F]⁺ | Fluorobenzene radical cation |

By identifying the products of a reaction involving this compound and analyzing their fragmentation patterns, researchers can deduce the structural changes that have occurred, thereby elucidating the reaction mechanism.

Vibrational and Electronic Spectroscopy for Understanding Molecular Interactions of this compound

Vibrational and electronic spectroscopy probe the energy levels associated with molecular vibrations and electron transitions, respectively. These techniques provide insight into the functional groups present and the nature of the chromophores within the molecule.

Vibrational Spectroscopy (FT-IR) : Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a plot of absorption versus wavenumber and is highly characteristic of the molecule's functional groups. For this compound, the IR spectrum would be dominated by absorptions from the carboxylic acid and the fluorophenyl group. Theoretical DFT calculations are often used alongside experimental results to assign the observed vibrational bands accurately. researchgate.net

Table 3: Representative FT-IR Absorption Bands for this compound Note: This table presents expected absorption ranges based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2960-2850 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1600, 1500, 1450 | C=C stretch | Aromatic Ring |

| 1250-1150 | C-O stretch | Carboxylic Acid |

| 1230-1210 | C-F stretch | Aryl-Fluoride |

| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Electronic Spectroscopy (UV-Vis) : Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The primary chromophore in this compound is the 4-fluorophenyl ring. This aromatic system gives rise to characteristic π → π* electronic transitions. epfl.ch The spectrum is expected to show a strong absorption band (the E-band) at shorter wavelengths (~200-220 nm) and a weaker, fine-structured band (the B-band) at longer wavelengths (~260-270 nm), which is characteristic of substituted benzene (B151609) rings. The position and intensity of these bands can be influenced by the solvent environment, providing information on molecule-solvent interactions. The study of these electronic transitions, often supported by TDDFT calculations, helps in understanding the electronic structure of the molecule. mdpi.com

Role of 3 4 Fluorophenyl 2 Methylbutanoic Acid As a Building Block in Complex Chemical Syntheses

Incorporation of 3-(4-Fluorophenyl)-2-methylbutanoic acid into Chiral Auxiliaries and Ligands

The presence of a stereogenic center in this compound makes it an attractive candidate for the synthesis of chiral auxiliaries and ligands, which are instrumental in asymmetric synthesis.

Chiral Auxiliaries:

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The inherent chirality of this compound can be leveraged to create new chiral auxiliaries. For instance, the carboxylic acid functionality can be readily converted into an amide or ester by reacting it with a chiral amine or alcohol. The resulting diastereomeric products can then be utilized in stereoselective transformations such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. The fluorophenyl group can influence the steric and electronic environment around the reactive center, potentially enhancing diastereoselectivity. After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recycled.

Chiral Ligands:

Chiral ligands are crucial components of metal-based catalysts used in a vast array of asymmetric catalytic reactions. The this compound scaffold can be elaborated to produce novel chiral ligands. The carboxylic acid can serve as an anchor point for the introduction of coordinating groups, such as phosphines, amines, or oxazolines. The fluorophenyl moiety can play a significant role in the ligand's performance by modulating the electronic properties of the metal center and by providing non-covalent interactions that can influence the enantioselectivity of the catalyzed reaction.

| Potential Application | Synthetic Strategy | Key Feature of this compound |

| Chiral Auxiliary | Amide or ester formation with a chiral amine or alcohol | Stereogenic center, reactive carboxylic acid |

| Chiral Ligand | Functionalization to introduce coordinating groups (e.g., phosphines, oxazolines) | Stereogenic center, fluorophenyl group for electronic tuning |

Utilization of this compound in the Synthesis of Other Chemical Scaffolds

The structural features of this compound also make it a valuable precursor for the synthesis of a variety of other chemical scaffolds, including heterocyclic systems and macrocyclic structures.

Precursor to Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The carboxylic acid group of this compound provides a handle for its incorporation into various heterocyclic frameworks. For instance, it can undergo condensation reactions with binucleophilic reagents to form heterocycles such as:

Oxazolines and Thiazolines: Reaction with amino alcohols or aminothiols can yield chiral oxazolines and thiazolines, which are not only important heterocyclic motifs in their own right but also serve as valuable ligands in asymmetric catalysis.

Benzoxazinones: Condensation with o-aminophenols can lead to the formation of benzoxazinones, a class of compounds with diverse pharmacological activities.

Piperidines and Pyrrolidines: Through multi-step synthetic sequences involving reduction of the carboxylic acid and subsequent cyclization reactions, this building block can be used to construct substituted piperidine (B6355638) and pyrrolidine (B122466) rings.

The presence of the 4-fluorophenyl group can impart unique properties to the resulting heterocyclic systems, influencing their physical, chemical, and biological characteristics.

Intermediate in the Construction of Macrocyclic Structures

Macrocycles are large cyclic molecules that have found applications in areas ranging from drug discovery to host-guest chemistry. This compound can be employed as a chiral building block in the synthesis of macrocyclic structures. Its bifunctional nature (a point of chirality and a reactive handle) allows for its incorporation into a larger cyclic framework.

| Target Scaffold | Synthetic Approach | Role of this compound |

| Heterocyclic Systems | Condensation with binucleophiles | Provides the chiral backbone and fluorophenyl moiety |

| Macrocyclic Structures | Macrolactonization/Macrolactamization | Acts as a chiral, conformationally influencing building block |

Applications in Advanced Materials Chemistry (Excluding Biological Contexts)

The unique combination of a chiral center and a fluorinated aromatic ring in this compound suggests its potential utility in the development of advanced materials with specific properties.

Liquid Crystals: Chiral molecules are known to induce the formation of cholesteric (chiral nematic) liquid crystalline phases. The incorporation of this compound or its derivatives into liquid crystal formulations could lead to materials with unique optical properties, such as selective reflection of light, which is useful for applications in displays and optical sensors. The fluorophenyl group can enhance properties like thermal stability and mesophase range.

Chiral Polymers: The molecule can be used as a chiral monomer in polymerization reactions. For example, the carboxylic acid could be converted to a polymerizable group like an acrylate (B77674) or a vinyl ester. The resulting polymers would be chiral and could find applications in chiral chromatography as stationary phases for the separation of enantiomers, or as materials with chiroptical properties. The fluorine atoms can also impart desirable properties to the polymer, such as low surface energy and high thermal and chemical resistance.

Functional Organic Materials: The fluorophenyl group can participate in non-covalent interactions, such as halogen bonding and π-π stacking. These interactions can be exploited in the design of self-assembling materials and crystal engineering. By incorporating this compound into larger molecular architectures, it may be possible to control the solid-state packing and, consequently, the bulk properties of the material.

| Material Type | Potential Application | Key Structural Contribution |

| Liquid Crystals | Optical displays, sensors | Induction of cholesteric phases, thermal stability |

| Chiral Polymers | Chiral separation media, chiroptical materials | Chiral monomer, enhanced polymer properties |

| Functional Organic Materials | Self-assembly, crystal engineering | Directional non-covalent interactions |

Future Directions in the Academic Research of 3 4 Fluorophenyl 2 Methylbutanoic Acid

Exploration of Novel Catalytic Systems for Enantioselective Synthesis of 3-(4-Fluorophenyl)-2-methylbutanoic acid

The development of chiral catalysts for the enantioselective synthesis of this compound is a pivotal area of future research. The biological activity of chiral molecules is often enantiomer-dependent, making the production of single-enantiomer compounds highly desirable. Research in this domain will likely concentrate on several key aspects:

Design and Synthesis of Novel Chiral Ligands: The creation of new ligands that can effectively coordinate with metal catalysts to create a chiral environment is fundamental. These ligands will be designed to induce high levels of stereocontrol during the formation of the stereocenter in this compound.

High-Throughput Screening of Catalysts: The use of high-throughput screening methodologies will enable the rapid evaluation of a large number of potential catalyst systems. This approach will accelerate the discovery of catalysts with optimal activity and enantioselectivity for the synthesis of the target molecule.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a green and highly selective alternative to traditional metal-based catalysts. chemrxiv.org Future work may involve the discovery or engineering of enzymes that can catalyze the asymmetric synthesis of this compound with high efficiency.

| Catalyst Type | Potential Advantages | Research Focus |

| Homogeneous Metal Catalysts | High activity and selectivity, well-defined active sites. | Development of new chiral phosphine (B1218219) or N-heterocyclic carbene ligands. |

| Heterogeneous Catalysts | Ease of separation and recyclability, improved catalyst stability. | Immobilization of chiral catalysts on solid supports like polymers or silica. |

| Organocatalysts | Metal-free, often less sensitive to air and moisture. | Design of novel chiral amines, phosphoric acids, or thioureas as catalysts. |

| Biocatalysts (Enzymes) | High enantioselectivity, mild reaction conditions, environmentally benign. | Screening of natural enzymes and protein engineering to enhance activity and substrate scope. |

Development of Flow Chemistry Methodologies for this compound Production

Flow chemistry, or continuous flow manufacturing, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. polimi.itpharmtech.com The application of flow chemistry to the production of this compound is a promising avenue for future research.

Key areas of development will likely include:

Miniaturized and Modular Reactors: The design of microreactors and modular flow systems will allow for precise control over reaction parameters such as temperature, pressure, and residence time. polimi.it This level of control can lead to higher yields and purities of the final product.

In-line Purification and Analysis: The integration of in-line purification techniques, such as liquid-liquid extraction and chromatography, will enable the continuous removal of byproducts and impurities. uc.pt Real-time analysis using integrated spectroscopic methods will allow for immediate feedback and process optimization.

Telescoped Synthesis: Flow chemistry facilitates the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. nih.gov This approach can significantly reduce production time and waste.

| Flow Chemistry Parameter | Impact on Synthesis | Future Research Direction |

| Reactor Design | Influences mixing, heat transfer, and reaction efficiency. | Development of novel reactor geometries and materials for specific reaction types. |

| Residence Time | Determines the extent of reaction and can affect selectivity. | Optimization of residence time distribution for complex reaction pathways. |

| Process Automation | Enables precise control and unattended operation. | Integration of feedback loops and machine learning algorithms for autonomous process control. |

| Scale-up Strategies | Transitioning from laboratory-scale to industrial production. | Development of predictive models for seamless scale-up of flow processes. |

Advanced Spectroscopic Probes for In-Situ Monitoring of this compound Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Process Analytical Technology (PAT) utilizes in-situ spectroscopic probes to achieve this, leading to improved process understanding and control. globalresearchonline.netlongdom.org Future research will focus on the application of advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound.

Promising spectroscopic probes include:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of molecules and can be used to track the concentration of reactants, products, and intermediates throughout a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy allows for the continuous monitoring of reactions in a non-invasive manner, providing detailed structural information about the species present in the reaction mixture.

Mass Spectrometry (MS): The use of online mass spectrometry can provide real-time information on the molecular weight of reaction components, aiding in the identification of products and byproducts.

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| In-situ FTIR/Raman | Functional group analysis, concentration profiles. | Monitoring reaction progress, endpoint determination, kinetic studies. |

| Flow NMR | Detailed structural information, stereochemistry. | Mechanistic investigations, identification of transient intermediates. |

| Online MS | Molecular weight determination, impurity profiling. | Real-time product confirmation, detection of side reactions. |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes for this compound

Key applications include:

Retrosynthetic Analysis: AI-powered tools can perform complex retrosynthetic analysis to propose multiple synthetic pathways to this compound, starting from readily available precursors. synthiaonline.com

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the yield, selectivity, and potential byproducts of a given reaction under specific conditions. rjptonline.org This predictive capability can save significant time and resources in the laboratory.

Discovery of Novel Reactions: AI algorithms can explore vast chemical reaction space to identify novel transformations that could lead to more efficient and sustainable syntheses of the target molecule.

| AI/ML Application | Description | Potential Impact |

| Computer-Aided Synthesis Planning (CASP) | Algorithms that suggest synthetic routes based on known chemical reactions. | Accelerates the design of efficient and cost-effective synthetic strategies. |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate molecular structure with chemical reactivity. | Enables the prediction of reaction outcomes and the optimization of reaction parameters. |

| Automated Reaction Optimization | Integration of ML algorithms with automated laboratory systems to rapidly identify optimal reaction conditions. | Reduces the time and effort required for process development and optimization. |

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-2-methylbutanoic acid, and how can its structural integrity be validated?

The synthesis of fluorophenyl-substituted carboxylic acids often involves Knoevenagel condensation followed by hydrolysis and decarboxylation. For example, analogous compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid are synthesized via Knoevenagel condensation of 2-fluorobenzaldehyde with ethyl acetate under alkaline conditions . Structural validation typically employs:

Q. How does the fluorine substituent influence the reactivity and physicochemical properties of this compound?

The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group and stabilizes intermediates in nucleophilic aromatic substitution reactions. This property is critical in designing derivatives for enzyme inhibition studies, as fluorinated analogs often exhibit stronger binding to hydrophobic enzyme pockets . For instance, fluorophenyl derivatives demonstrate improved inhibition of Kynurenine-3-hydroxylase compared to non-fluorinated analogs .

Q. What spectroscopic techniques are most effective for characterizing intermediates and byproducts during synthesis?

- High-resolution LC-MS identifies impurities by comparing experimental and theoretical m/z values.

- IR spectroscopy detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).

- ¹⁹F NMR (at 470 MHz) resolves fluorine environments, distinguishing regioisomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity in asymmetric syntheses?

Key optimization strategies include:

- Chiral catalysts : Use of enantiopure starting materials (e.g., (+)-3-chloro-2-methyl-2-hydroxypropionic acid) to retain optical activity, as demonstrated in sulfinate coupling reactions .

- Temperature control : Maintaining ≤ 20°C to prevent racemization during nucleophilic substitutions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorophenyl intermediates .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be analyzed for fluorophenyl derivatives?

Contradictions may arise from:

- Assay-specific interference : Fluorine’s electronegativity may quench fluorescence in fluorometric assays, leading to false negatives. Validate results using orthogonal methods (e.g., radiometric assays).

- Metabolic instability : Phase I metabolism (e.g., hydroxylation) can alter activity. Use hepatocyte stability studies to correlate in vitro and in vivo data .

Q. What experimental design considerations are critical for studying enzyme inhibition mechanisms?

- Kinetic assays : Perform time-dependent inhibition studies to distinguish reversible vs. irreversible binding.

- Docking simulations : Map the fluorophenyl moiety’s interaction with hydrophobic enzyme pockets (e.g., COX-2 active site) .

- Isotopic labeling : Use ¹⁸O-labeled carboxylic acid to track covalent adduct formation .

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.